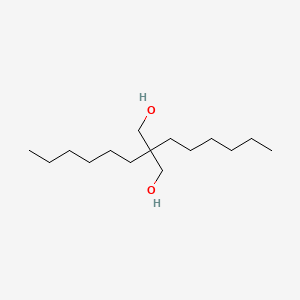

2,2-Dihexylpropane-1,3-diol

Description

Significance of 1,3-Diols as Building Blocks in Organic Synthesis and Materials Science

1,3-diols are a class of organic molecules containing two hydroxyl groups separated by a single carbon atom. This structural motif makes them exceptionally useful as building blocks in a wide array of chemical transformations and material preparations. Their utility stems from the reactivity of the hydroxyl groups, which can be converted into a variety of other functional groups, and the stereochemical possibilities they offer.

In organic synthesis, 1,3-diols are precursors to a multitude of more complex molecules. They can be used to form cyclic acetals and ketals, which serve as protecting groups for carbonyl compounds, a crucial strategy in multi-step syntheses. The stereoselective synthesis of 1,3-diols is a significant area of research, as the relative orientation of the two hydroxyl groups can direct the stereochemical outcome of subsequent reactions. Furthermore, chiral 1,3-diols are valuable synthons for the preparation of natural products and pharmaceuticals.

In materials science, 1,3-diols are important monomers for the synthesis of polymers, most notably polyesters and polyurethanes. The diol structure influences the physical properties of the resulting polymer, such as its flexibility, thermal stability, and biodegradability. For instance, the well-known polymer polytrimethylene terephthalate (B1205515) (PTT) is produced from 1,3-propanediol.

Historical Context and Emerging Research Trajectories of 2,2-Dihexylpropane-1,3-diol

While the broader class of 1,3-diols has a long history in chemical synthesis, the specific compound this compound appears to be a more recent subject of investigation, largely driven by the pursuit of novel materials with tailored properties. The synthesis of 2,2-disubstituted-1,3-propanediols has been a topic of interest for some time, with early patents describing their potential as anticonvulsant drugs. google.com The general synthetic route often involves the condensation of an aldehyde with formaldehyde (B43269), followed by reduction.

The emergence of this compound in the scientific literature is closely tied to the field of polymer chemistry. The two hexyl groups at the C2 position introduce significant steric hindrance, which can be exploited to control polymer architecture and properties.

A key emerging research trajectory for this compound is its use as a monomer in the synthesis of conjugated polymers for electronic applications. For example, it has been used to create novel donor-acceptor-donor (D-A-D) type conjugated monomers. metu.edu.tr In this context, the diol is used to introduce solubilizing alkyl groups and to modify the electronic properties of the polymer backbone. Research in this area is focused on understanding how the steric bulk of the dihexyl groups influences the optical and electrochemical properties of the resulting polymers, with potential applications in organic photovoltaics and electrochromic devices. metu.edu.tr

Another area of active research for sterically hindered 2,2-disubstituted-1,3-propanediols is their use in asymmetric synthesis. The prochiral nature of these molecules makes them ideal substrates for enantioselective desymmetrization reactions, which can provide access to chiral building blocks with a quaternary carbon center—a valuable and often challenging structural motif to construct. acs.orgresearchgate.netacs.org While specific research on the desymmetrization of this compound is not widely reported, the general success with similar structures suggests a promising avenue for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dihexylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O2/c1-3-5-7-9-11-15(13-16,14-17)12-10-8-6-4-2/h16-17H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJBTVUWDXWSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627771 | |

| Record name | 2,2-Dihexylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54662-33-8 | |

| Record name | 2,2-Dihexyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54662-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dihexylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dihexylpropane 1,3 Diol

Established Synthetic Pathways for 2,2-Dihexylpropane-1,3-diol

Traditional routes to this compound rely on robust and well-documented reactions, often involving multiple steps that build the carbon skeleton and then install the required functional groups.

Multi-step Alkylation and Reduction Strategies (e.g., from malonate esters)

A primary and versatile method for synthesizing 2,2-disubstituted propane-1,3-diols is the malonic ester synthesis. wikipedia.org This pathway involves the sequential alkylation of a malonic acid ester, such as diethyl malonate, followed by the reduction of the ester groups to alcohols. youtube.com

The process begins with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with a hexyl halide (e.g., 1-bromohexane) in an SN2 reaction to attach the first hexyl group. nih.gov A second, equivalent sequence of deprotonation and alkylation with another molecule of hexyl halide installs the second hexyl group at the same α-carbon, resulting in diethyl 2,2-dihexylmalonate. wikipedia.org

The final step is the reduction of the two ester functionalities. This is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. youtube.com This reduction converts the diester into the target diol, this compound.

Table 1: Malonic Ester Synthesis of this compound

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. First Alkylation | Diethyl malonate, 1-Bromohexane | Sodium ethoxide (NaOEt) | Diethyl 2-hexylmalonate |

| 2. Second Alkylation | Diethyl 2-hexylmalonate, 1-Bromohexane | Sodium ethoxide (NaOEt) | Diethyl 2,2-dihexylmalonate |

| 3. Reduction | Diethyl 2,2-dihexylmalonate | 1. LiAlH4, 2. H2O | this compound |

Adaptations of General 1,3-Diol Synthesis Methodologies for this compound

General methods for synthesizing 1,3-diols can be adapted to produce this compound. One such strategy involves the crossed aldol (B89426) condensation of an aldehyde with formaldehyde (B43269), followed by reduction. For the target compound, this would involve the reaction of heptanal (B48729) with formaldehyde in the presence of a base. The initial aldol adduct, 2,2-dihexyl-3-hydroxypropanal, can then be reduced to the diol. Often, under strongly basic conditions, this can proceed via a crossed Cannizzaro reaction where another molecule of formaldehyde acts as the reducing agent, being oxidized to formate (B1220265). Alternatively, catalytic hydrogenation can be employed for the reduction step.

Another established route is the Prins reaction, which involves the acid-catalyzed condensation of an alkene with formaldehyde. A suitable alkene precursor, such as 2-hexyl-1-octene, could theoretically react with formaldehyde to generate a 1,3-dioxane (B1201747) intermediate, which upon hydrolysis would yield the desired 1,3-diol.

Innovative Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. These innovative approaches are applicable to the synthesis of this compound and its precursors.

Transition Metal-Catalyzed C-C Bond Forming Reactions

Transition metal catalysis offers powerful tools for constructing the carbon framework of complex molecules. mdpi.com While direct synthesis of this compound via these methods is not commonly reported, the principles can be applied to create key precursors. For instance, hydroformylation of an appropriately substituted alkene, catalyzed by rhodium or cobalt complexes, could generate an aldehyde that is a direct precursor to the 1,3-diol structure after subsequent functional group manipulations. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could be employed to assemble the dihexyl-substituted carbon center before the introduction of the hydroxymethyl groups. mdpi.com These methods provide a high degree of control over the construction of sterically hindered quaternary carbon centers. mdpi.com

Organocatalytic and Biocatalytic Routes for Diol Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. nih.gov While this compound is achiral, organocatalytic methods can be used to efficiently form the C-C bonds of its precursors. For example, a proline-catalyzed aldol reaction could be envisioned to create a β-hydroxy aldehyde intermediate. acs.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov A potential biocatalytic route to 2,2-disubstituted 1,3-diols could involve a two-step, one-pot enzymatic reduction of a precursor β-diketone using ketoreductases. nih.gov This approach avoids the use of harsh chemical reagents and can provide high yields. nih.gov Enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases from organisms like Gluconobacter oxydans have been used to convert 2-alkyl-1,3-propanediols into their corresponding hydroxy acids, demonstrating the potential for enzymatic transformations on this class of compounds. rsc.org

Table 2: Comparison of Synthetic Approaches

| Methodology | Key Features | Applicability to this compound |

|---|---|---|

| Malonic Ester Synthesis | Robust, well-established, versatile. | Direct and reliable route. |

| General 1,3-Diol Methods | Utilizes common reactions like aldol condensation. | Adaptable using precursors like heptanal. |

| Transition Metal Catalysis | High efficiency, good for C-C bond formation. | Primarily for precursor synthesis. |

| Organocatalysis/Biocatalysis | Mild conditions, high selectivity, "green" approach. | Innovative routes via enzymatic reduction or organocatalyzed C-C bond formation. nih.govnih.gov |

Application of Green Chemistry Principles in the Synthesis of this compound

The industrial synthesis of analogous 2,2-disubstituted-1,3-propanediols, such as neopentyl glycol (2,2-dimethylpropane-1,3-diol), typically involves the base-catalyzed aldol condensation of an aldehyde with formaldehyde, followed by a reduction step. wikipedia.orgresearchgate.net A common pathway is the crossed-Cannizzaro reaction, where the intermediate aldehyde is reduced by formaldehyde, which is concurrently oxidized to formate. wikipedia.org While effective, this method has a low atom economy as half of the formaldehyde is converted into a formate salt byproduct. wikipedia.org An alternative and greener approach involves the catalytic hydrogenation of the intermediate aldehyde, which offers a higher atom economy. mdpi.comgoogle.com

The application of green chemistry to the synthesis of this compound would logically follow a similar two-step process, starting from heptanal and formaldehyde. The key to a "green" synthesis lies in the optimization of each step to minimize environmental impact and maximize efficiency.

The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Therefore, developing solvent-free or aqueous-based reaction systems is a key aspect of green chemistry.

Solvent-Free Synthesis: For the initial aldol condensation step, a solvent-free approach can be envisioned. The reaction between heptanal and paraformaldehyde (a solid source of formaldehyde) could be catalyzed by a solid base catalyst. This approach, which has been explored for the synthesis of other aldehydes, can reduce waste and simplify product purification. researchgate.net The reaction can be driven by temperature, and the absence of a solvent can lead to higher reaction rates and volumetric productivity.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The aldol condensation of heptanal and formaldehyde can be performed in an aqueous medium using a base catalyst. While heptanal has limited water solubility, the use of phase-transfer catalysts or surfactants can enhance the reaction rate. The subsequent hydrogenation of the intermediate, 2,2-dihexyl-3-hydroxypropanal, could also potentially be carried out in an aqueous medium using a water-soluble hydrogenation catalyst.

| Reaction System | Catalyst | Advantages | Challenges |

| Solvent-Free | Solid base catalyst (e.g., hydrotalcite) | Reduced solvent waste, easier product separation, potentially higher reaction rates. | Potential for high viscosity, heat transfer issues on a large scale. |

| Aqueous Medium | Water-soluble base or phase-transfer catalyst | Environmentally benign solvent, improved safety. | Low solubility of organic reactants, potential for side reactions, energy-intensive product separation from water. |

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org As mentioned, the traditional crossed-Cannizzaro reaction for the synthesis of 2,2-disubstituted-1,3-propanediols has a poor atom economy. wikipedia.org

Catalytic Hydrogenation: The most significant strategy to improve atom economy in the synthesis of this compound is to replace the Cannizzaro reduction with a catalytic hydrogenation step. This involves the hydrogenation of the intermediate 2,2-dihexyl-3-hydroxypropanal using a heterogeneous catalyst, such as Raney nickel or a supported palladium catalyst. google.com This process, in theory, has a 100% atom economy for the reduction step, as all the atoms of the reactants are incorporated into the final product.

| Reduction Method | Reducing Agent | Key Byproduct | Atom Economy |

| Crossed-Cannizzaro | Formaldehyde | Formate salt | Low |

| Catalytic Hydrogenation | H₂ | None | High (theoretically 100%) |

The long-term sustainability of chemical production relies on the transition from fossil fuel-based feedstocks to renewable resources.

Renewable Feedstocks: While heptanal is traditionally derived from petrochemical sources, there is growing research into the production of aldehydes from renewable biomass. For instance, hydroformylation of long-chain alkenes derived from plant oils could provide a renewable route to heptanal. Formaldehyde can also be produced from renewable methanol, which in turn can be generated from biogas or through the hydrogenation of CO₂.

Furthermore, biotechnological routes for the production of 1,3-diols are being extensively explored. chemmethod.comnih.govrsc.org Microbial fermentation processes using renewable feedstocks like glucose or glycerol (B35011) can produce 1,3-propanediol. chemmethod.comucp.ptrsc.org While direct microbial synthesis of this compound has not been reported, metabolic engineering could potentially be used to create microorganisms capable of producing this specific diol from renewable substrates.

| Feedstock | Traditional Source | Potential Renewable Source |

| Heptanal | Petrochemicals | Plant oils (via hydroformylation of hexene) |

| Formaldehyde | Methane (natural gas) | Biomass-derived methanol, CO₂ hydrogenation |

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed, scientifically accurate article on the supramolecular chemistry of This compound that adheres to the specified outline.

The searches indicate a significant lack of published research specifically investigating the hydrogen bonding networks, host-guest chemistry, self-assembly phenomena, or application in mechanically interlocked molecules and molecular machines for this compound or its direct derivatives.

While general information on the fundamental principles of supramolecular chemistry (such as hydrogen bonding, host-guest interactions, and self-assembly) is abundant, and some studies exist for related but structurally different diols (e.g., 2,2-dimethyl-1,3-propanediol or 2,2-bis(chloromethyl)propane-1,3-diol), there is no specific data available for the target compound.

Therefore, creating an article with "thorough, informative, and scientifically accurate content" for each specified section and subsection is not feasible without resorting to speculation, which would violate the core requirements of the request. An article based on analogous compounds would not be solely focused on this compound and would be scientifically inappropriate.

Advanced Spectroscopic Characterization Methodologies for 2,2 Dihexylpropane 1,3 Diol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,2-dihexylpropane-1,3-diol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. uobasrah.edu.iqipb.ptcore.ac.uk

Structural Assignment: For this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to its unique symmetrical structure. The absence of protons on the quaternary carbon (C2) simplifies the spectrum and aids in clear assignment.

¹H NMR: The proton spectrum is expected to show distinct signals for the hydroxyl (-OH) protons, the methylene (B1212753) protons of the propanediol (B1597323) backbone (-CH₂OH), and the multiple methylene (-CH₂-) and terminal methyl (-CH₃) groups of the two hexyl chains. The integration of these signals provides a quantitative measure of the number of protons in each unique environment.

¹³C NMR: The carbon spectrum provides information on each unique carbon atom. Key signals would include those for the hydroxymethyl carbons (-CH₂OH), the central quaternary carbon, and the six distinct carbons of the hexyl chains. The chemical shifts of these carbons are highly dependent on their local electronic environment.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.88 | Triplet | -CH₃ (hexyl chain) |

| ¹H | ~1.2-1.4 | Multiplet | -(CH₂)₄- (hexyl chain) |

| ¹H | ~3.4-3.6 | Singlet/Doublet | -CH₂OH |

| ¹H | Variable | Broad Singlet | -OH |

| ¹³C | ~14.0 | - | -CH₃ (hexyl chain) |

| ¹³C | ~22.6, 23.5, 29.8, 31.9 | - | -(CH₂)₄- (hexyl chain) |

| ¹³C | ~35.0 | - | -CH₂- (alpha to C2) |

| ¹³C | ~40.0 | - | C(CH₂)₂ (quaternary) |

Note: Predicted values are based on general chemical shift ranges and data for analogous structures like 2,2-disubstituted 1,3-propanediols. Actual values may vary based on solvent and experimental conditions.

Reaction Monitoring: NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. jhu.edunih.govchemrxiv.org For derivatives of this compound, such as in polymerization reactions to form polyesters, NMR can track the consumption of the diol monomers and the formation of the polymer. ed.ac.uk This is achieved by acquiring a series of spectra over the course of the reaction. nih.goved.ac.uk The disappearance of the diol's characteristic -CH₂OH signal and the appearance of new signals corresponding to the ester linkage (-CH₂-O-C=O) can be quantitatively monitored to determine reaction kinetics, conversion rates, and identify potential intermediates or byproducts. ed.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. umsystem.edu These methods are exceptionally useful for identifying the functional groups present in a sample, making them ideal for characterizing this compound and confirming its transformation into derivatives.

Functional Group Identification: The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl and alkyl groups.

-OH Group: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. researchgate.netresearchgate.net

C-H Bonds: Sharp absorption peaks in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the hexyl chains and the propanediol backbone. koyonchem.com

C-O Bond: A strong C-O stretching vibration is typically observed in the 1000-1100 cm⁻¹ range. researchgate.net

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. Therefore, the C-C backbone and symmetric C-H vibrations of the alkyl chains would produce strong signals in the Raman spectrum. When this compound is converted into a derivative, such as a polyester, IR and Raman spectroscopy can readily confirm the reaction by showing the disappearance of the broad O-H band and the appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹.

Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 3000 | Strong |

| C-O Stretch | IR | 1000 - 1100 | Strong |

| C-H Bend | IR | 1350 - 1480 | Medium |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass of a compound with extremely high precision, allowing for the confident determination of its elemental formula. beilstein-journals.orgufl.educreative-proteomics.com

Accurate Mass Determination: For this compound (C₁₅H₃₂O₂), the theoretical monoisotopic mass is 244.24023 Da. nih.gov HRMS techniques like Time-of-Flight (TOF) or Orbitrap can experimentally measure this mass to within a few parts per million (ppm), which serves to confirm the molecular formula and purity of the compound. ufl.edu This is a critical step in characterizing a newly synthesized compound or identifying an unknown.

Fragmentation Pathway Analysis: In addition to determining the molecular weight of the intact molecule (the molecular ion), MS provides structural information through the analysis of fragmentation patterns. docbrown.info When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments helps to piece together the molecule's structure.

For this compound, likely fragmentation pathways would involve:

Cleavage of the C-C bonds of the hexyl chains, leading to a series of losses of alkyl fragments.

Loss of a hydroxymethyl radical (•CH₂OH, 31 Da).

Loss of a water molecule (H₂O, 18 Da) from the molecular ion.

Alpha-cleavage adjacent to the oxygen atoms.

Expected Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 244 | [C₁₅H₃₂O₂]⁺ | - |

| 226 | [C₁₅H₃₀O]⁺ | H₂O |

| 213 | [C₁₄H₂₉O₂]⁺ | •CH₃ |

| 159 | [C₉H₁₉O₂]⁺ | •C₆H₁₃ |

| 85 | [C₆H₁₃]⁺ | •C₉H₁₉O₂ |

X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystallinity

X-ray Diffraction (XRD) is the primary technique for investigating the atomic and molecular arrangement in solid materials. drawellanalytical.com It provides information on crystal structure, phase identity, and the degree of crystallinity.

For a crystalline sample of this compound, single-crystal XRD could be used to determine its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netuea.ac.uk

In the context of its derivatives, particularly polymers, powder XRD is invaluable for assessing material morphology. researchgate.neticdd.com Polymers are often semi-crystalline, containing both ordered crystalline regions and disordered amorphous regions. researchgate.net

Crystalline Regions: Produce sharp, distinct diffraction peaks at specific angles (2θ), according to Bragg's Law. The positions and intensities of these peaks are a fingerprint of the crystal structure. utah.eduspringernature.com

Amorphous Regions: Produce a broad, diffuse scattering feature known as an "amorphous halo". utah.edu

By analyzing the XRD pattern, the degree of crystallinity can be quantified by comparing the integrated area of the crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo). utah.eduyoutube.com This information is crucial as the degree of crystallinity strongly influences the mechanical and thermal properties of polymeric materials derived from the diol.

Advanced Spectroscopic Techniques in Materials Science (e.g., Solid-State NMR, Hyphenated Techniques)

For a deeper understanding of this compound derivatives, especially in materials science applications, more advanced and specialized spectroscopic methods are employed.

Solid-State NMR (ssNMR): While solution-state NMR is used for molecules dissolved in a solvent, solid-state NMR provides structural and dynamic information on solid samples. For polymers derived from this compound, ssNMR can distinguish between molecules in crystalline and amorphous domains, providing insights into phase separation, molecular mobility, and the packing of polymer chains. rsc.org

Hyphenated Techniques: Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a two-dimensional analysis. researchgate.netchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates components of a mixture using liquid chromatography and then analyzes them with a mass spectrometer. chemijournal.com It is highly effective for identifying impurities in a this compound sample or for analyzing the complex mixtures that can result from its reactions.

Gel Permeation Chromatography-Infrared Spectroscopy (GPC-IR): GPC (also known as Size-Exclusion Chromatography, SEC) separates polymer chains based on their size in solution. chromatographyonline.com By coupling this to an IR spectrometer, it is possible to obtain information about the functional group composition as a function of molecular weight. This is particularly useful for analyzing copolymers made with this compound to ensure uniform incorporation of the monomer across the polymer chain distribution. chromatographyonline.com

These advanced methods provide a multi-faceted view of the chemical and physical properties of this compound and its derivatives, from the atomic level to the bulk material morphology.

Computational Chemistry and Theoretical Modeling of 2,2 Dihexylpropane 1,3 Diol Systems

Quantum Chemical Calculations for Electronic Structure, Conformation, and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of 2,2-dihexylpropane-1,3-diol. These calculations can provide a detailed understanding of the molecule's electronic structure, preferred conformations, and spectroscopic signatures.

The electronic structure of this compound is characterized by the distribution of electrons within the molecule, which dictates its reactivity and physical properties. Key parameters that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and reactivity. For a molecule like this compound, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl groups due to the presence of lone pairs of electrons, while the LUMO would be distributed across the C-O antibonding orbitals.

Conformational analysis through quantum chemical calculations helps identify the most stable three-dimensional arrangements of the molecule. The rotation around the C-C and C-O bonds gives rise to various conformers with different energies. For this compound, the flexibility of the two hexyl chains and the orientation of the two hydroxyl groups are the primary determinants of its conformational landscape. Intramolecular hydrogen bonding between the two hydroxyl groups can significantly stabilize certain conformations.

Furthermore, quantum chemical calculations are employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the molecular structure and assign spectral features.

| Property | Predicted Value/Characteristic | Method of Calculation |

| HOMO Energy | Localized on oxygen atoms | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Distributed across C-O antibonding orbitals | DFT (e.g., B3LYP/6-31G) |

| Most Stable Conformation | Likely involves intramolecular hydrogen bonding | Conformational search with DFT optimization |

| Predicted ¹³C NMR Shifts | Specific chemical shifts for each carbon atom | GIAO method with DFT |

| Predicted IR Frequencies | O-H stretching, C-H stretching, C-O stretching | Frequency calculations with DFT |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules and their interactions in condensed phases, such as liquids or amorphous solids. For this compound, MD simulations can provide valuable insights into its conformational dynamics and the nature of intermolecular interactions that govern its bulk properties.

In a condensed phase, the conformational flexibility of this compound is influenced by the surrounding molecules. MD simulations can track the transitions between different conformers over time, providing a statistical distribution of the accessible conformations at a given temperature and pressure. The long, flexible hexyl chains are expected to exhibit significant conformational freedom, while the central propanediol (B1597323) core may adopt more restricted geometries due to steric hindrance and hydrogen bonding.

Intermolecular interactions in the condensed phase of this compound are dominated by hydrogen bonding between the hydroxyl groups of neighboring molecules and van der Waals interactions between the nonpolar hexyl chains. MD simulations can quantify the extent and lifetime of these hydrogen bonds, which are crucial for determining properties like viscosity and boiling point. The simulations can also reveal how the molecules pack together in the liquid or solid state, influencing the material's density and morphology.

| Simulation Aspect | Information Gained | Typical Force Field |

| Conformational Sampling | Distribution of dihedral angles of hexyl chains and propanediol backbone | OPLS-AA, CHARMM |

| Hydrogen Bonding Network | Number, geometry, and lifetime of intermolecular hydrogen bonds | OPLS-AA, CHARMM |

| Radial Distribution Functions | Local packing and ordering of molecules in the condensed phase | OPLS-AA, CHARMM |

| Diffusion Coefficient | Mobility of the molecule in the liquid state | OPLS-AA, CHARMM |

Elucidation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and the corresponding activation energies, which provides a deeper understanding of the reaction kinetics and selectivity.

A common reaction for diols is acid-catalyzed dehydration. For this compound, this reaction would likely proceed through protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation intermediate. The stability of this carbocation would be influenced by the surrounding alkyl groups. Subsequent rearrangement and elimination steps would lead to the final products, which could include unsaturated alcohols or cyclic ethers. Quantum chemical calculations can be used to model the structures and energies of the transition states for each step, thereby predicting the most favorable reaction pathway.

Another important class of reactions for diols is esterification with carboxylic acids or their derivatives to form polyesters. The mechanism of this reaction can also be investigated computationally to understand the role of catalysts and the stereochemical outcome of the reaction. The steric hindrance from the two hexyl groups in this compound would be expected to influence the rate of esterification.

| Reaction Type | Key Mechanistic Steps | Computational Method |

| Acid-Catalyzed Dehydration | Protonation, water loss, carbocation formation, rearrangement, elimination | DFT with a continuum solvent model |

| Esterification | Nucleophilic attack of the hydroxyl group on the carbonyl carbon | DFT with explicit solvent molecules |

| Acetal Formation | Reaction with an aldehyde or ketone under acidic conditions | DFT calculations to determine transition state energies |

Predictive Modeling for Polymer Properties and Self-Assembly Behavior of this compound Derived Materials

Predictive modeling can be used to forecast the properties and behavior of polymers and other materials derived from this compound. This diol can be used as a monomer in the synthesis of polyesters and polyurethanes. The presence of the two long hexyl chains on the polymer backbone is expected to significantly influence the material's properties.

For instance, polyesters synthesized from this compound and a dicarboxylic acid would have a structure with pendant hexyl groups. These side chains can act as internal plasticizers, leading to a lower glass transition temperature and increased flexibility compared to polyesters made from simpler diols like neopentyl glycol. Molecular dynamics simulations can be employed to predict the glass transition temperature, mechanical properties, and thermal stability of these polymers.

The amphiphilic nature of molecules derived from this compound, with a polar diol headgroup and nonpolar hexyl tails, suggests the possibility of self-assembly in solution or at interfaces. Computational modeling can be used to investigate the formation of micelles, vesicles, or other ordered structures. These simulations can predict the critical micelle concentration and the morphology of the self-assembled aggregates, which is valuable for applications in drug delivery, materials science, and nanotechnology.

| Material Type | Predicted Property | Modeling Approach |

| Polyesters | Glass transition temperature, mechanical modulus, thermal stability | Molecular dynamics simulations of polymer melts |

| Polyurethanes | Phase separation, domain spacing, mechanical properties | Coarse-grained molecular dynamics simulations |

| Self-Assembled Structures | Critical micelle concentration, aggregate morphology, stability | Dissipative particle dynamics or coarse-grained MD |

Q & A

Q. What are the common synthetic routes for synthesizing 2,2-Dihexylpropane-1,3-diol derivatives, and what critical steps ensure high yield and purity?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step organic reactions. For example, glycosylation reactions are critical for derivatives like 2,2-Dihexylpropane-1,3-bis-β-D-glucopyranoside (a ubiquitin ligase inhibitor). Key steps include:

- Alkylation : Introducing hexyl groups via nucleophilic substitution using brominated intermediates (e.g., 2-bromoacetyl chloride) .

- Reduction : Use of reducing agents like triethylsilane to stabilize intermediates .

- Glycosylation : Coupling with β-D-glucopyranoside units under basic conditions (e.g., NaH or t-BuOK) to form the final product .

Optimization Tips : - Monitor reaction progress via thin-layer chromatography (TLC).

- Purify intermediates using silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) .

Q. What analytical techniques are most effective for purifying and characterizing this compound and its derivatives?

Methodological Answer: Purification :

- Liquid Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases to separate diastereomers .

- Recrystallization : Employ ethanol/water mixtures for high-purity crystallization .

Characterization : - Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weights (e.g., m/z 568.7 for the glucopyranoside derivative) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify dihexyl substituents (δ 0.8–1.5 ppm for hexyl CH₂/CH₃) and glycosidic linkages (δ 4.5–5.5 ppm for anomeric protons) .

- HPLC-PDA : Assess purity (>98%) using UV detection at 210 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., brominated precursors) .

- Waste Disposal : Segregate halogenated waste and consult environmental safety guidelines for disposal .

Note : While no acute toxicity is reported, prolonged exposure may require monitoring for respiratory or dermal irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data for this compound derivatives under varying experimental conditions?

Methodological Answer: Contradiction Example : Hydrophobic dihexyl groups suggest low water solubility, but some derivatives exhibit moderate aqueous solubility due to glycosidic moieties . Resolution Strategies :

- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS at pH 7.4) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis products .

Key Finding : Glycosidic bonds in 2,2-Dihexylpropane-1,3-bis-β-D-glucopyranoside are stable in neutral buffers but hydrolyze under acidic conditions (pH < 4) .

Q. What experimental designs are optimal for studying the role of this compound derivatives as ubiquitin ligase inhibitors?

Methodological Answer: In Vitro Assays :

- Ubiquitination Assays : Use E1/E2/E3 enzyme kits with fluorescently tagged ubiquitin (e.g., Cy5-Ub) to measure inhibition kinetics .

- Protein Stability : Treat HEK293 cells with derivatives (10–100 µM) and monitor target protein levels via Western blotting .

In Silico Modeling : - Perform molecular docking (AutoDock Vina) to predict binding affinities for E3 ligase active sites .

Data Interpretation : - Compare IC₅₀ values with positive controls (e.g., MG-132) to validate potency .

Q. How can researchers design lipid interaction studies for this compound derivatives in membrane models?

Methodological Answer: Model Systems :

- Liposome Preparation : Incorporate derivatives (1–5 mol%) into DOPC/DOPE liposomes via thin-film hydration .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers immobilized on L1 sensor chips .

Advanced Techniques : - Fluorescence Anisotropy : Use NBD-labeled derivatives to assess membrane fluidity changes .

- MD Simulations : Simulate lipid interactions using GROMACS with CHARMM36 force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.